Oxo(propylamino)acetic acid
Description
Overview of Oxamic Acid Chemistry in Contemporary Research
Oxamic acids, also known as oxalic acid monoamides, have become increasingly prominent in modern chemical research. rsc.org Their recent resurgence in interest stems from their effectiveness as precursors for generating carbamoyl (B1232498) radicals. rsc.orgresearchgate.net Through a process of single-electron oxidation, oxamic acids readily undergo decarboxylation to form these highly reactive intermediates. rsc.org This transformation can be initiated through various means, including thermal, photochemical, electrochemical, or photoelectrochemical methods. rsc.orgresearchgate.netrsc.org
Contemporary research highlights the versatility of oxamic acids as stable, non-toxic, and environmentally benign starting materials. rsc.orgresearchgate.net Unlike other methods for generating similar reactive species, the decarboxylation of oxamic acids often proceeds under mild conditions. rsc.orgresearchgate.net This has led to their widespread application in the synthesis of a diverse array of important nitrogen-containing organic molecules. rsc.org The pioneering work on the silver-catalyzed decarboxylation of these compounds has paved the way for this renewed focus in the field of organic chemistry. rsc.org
Significance of N-Substituted Oxamic Acids in Organic Synthesis and Chemical Biology
N-substituted oxamic acids are a particularly important subclass of these compounds, offering significant utility in both organic synthesis and chemical biology. Their bifunctional nature, containing both a carboxylic acid and an amide group, allows for diverse chemical reactivity.
In organic synthesis, N-substituted oxamic acids are valued as versatile intermediates. rsc.org A key application is their use in the oxidative decarboxylative coupling with various partners, a process that has been accomplished through methods like photoredox nickel catalysis. researchgate.net This allows for the formation of a wide range of amides. rsc.orgresearchgate.net Furthermore, they serve as potent and "green" precursors for the in-situ generation of isocyanates, which can then be used to synthesize urethanes and ureas, thereby avoiding the use of highly toxic phosgene. rsc.orgorganic-chemistry.org The carbamoyl radicals generated from N-substituted oxamic acids can also participate in addition reactions to unsaturated systems and are instrumental in the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net
In the realm of chemical biology, N-substituted oxamic acids are recognized for their roles as enzyme inhibitors and as building blocks for bioactive molecules. smolecule.com A notable area of investigation is their activity as competitive inhibitors of lactate (B86563) dehydrogenase (LDH) isozymes, where they compete with the binding of pyruvate. tandfonline.comnih.gov Studies have shown that different N-alkyl substituents can confer selectivity for specific LDH isozymes; for instance, N-propyl oxamate (B1226882) (a structural analog of the title compound) has demonstrated a high degree of selectivity for the LDH-C4 isozyme. tandfonline.com This inhibitory action has led to their exploration as potential male antifertility agents. nih.gov Beyond enzyme inhibition, these compounds serve as synthons for creating more complex molecules with potential therapeutic applications, such as antiallergy agents and peptidomimetics. smolecule.comacs.org
| Area | Significance and Applications of N-Substituted Oxamic Acids |
| Organic Synthesis | Precursors for carbamoyl radicals, amides, urethanes, ureas, and heterocycles. rsc.orgresearchgate.netresearchgate.net |
| "Green" alternative for generating isocyanates, avoiding toxic reagents like phosgene. rsc.org | |
| Chemical Biology | Competitive inhibitors of lactate dehydrogenase (LDH) isozymes. tandfonline.comnih.gov |
| Scaffolds for developing selective enzyme inhibitors (e.g., for LDH-C4). tandfonline.com | |
| Building blocks for synthesizing bioactive molecules and potential drug candidates. smolecule.comacs.org |
Historical Context of Oxo(propylamino)acetic Acid Research
The broader field of oxamic acid chemistry builds upon foundational research, such as the early work by Minisci and coworkers on decarboxylative reactions. rsc.orgresearchgate.net However, the specific investigation of individual N-substituted derivatives like this compound is documented in more recent chemical literature. This compound is identified by the CAS Number 81682-53-3. guidechem.comnih.govchemsrc.com
Detailed research findings for this compound include its synthesis and spectroscopic characterization. A general procedure for preparing N-substituted oxamic acids has been applied to synthesize 2-Oxo-2-(propylamino)acetic acid. rsc.org This involves reacting propylamine (B44156) with an oxalic acid monoester derivative, followed by hydrolysis. rsc.org The resulting product, this compound, was characterized as a colorless crystal with a melting point of 76-77 °C. rsc.org Further characterization using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy has provided definitive structural data for the compound. rsc.org These findings establish a clear synthetic route and confirm the molecular structure, contributing to the specific body of knowledge for this particular N-substituted oxamic acid.
Table of Chemical Properties for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 81682-53-3 | nih.govepa.gov |
| Molecular Formula | C₅H₉NO₃ | nih.gov |
| Molecular Weight | 131.13 g/mol | nih.gov |
| Melting Point | 76-77 °C | rsc.org |
| Appearance | Colorless crystal | rsc.org |
| InChI Key | HHQMZOFGKZVJDE-UHFFFAOYSA-N | finetechnology-ind.com |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oxamic acid |
| N-propyl oxamate |
| Propylamine |
| Pyruvate |
| Isocyanate |
| Phosgene |
| Urethane |
| Urea |
| Thioamide |
| Thiourea |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(propylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQMZOFGKZVJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578069 | |
| Record name | Oxo(propylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81682-53-3 | |
| Record name | Oxo(propylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Oxo Propylamino Acetic Acid and Its Analogues
Strategic Approaches to the N-Propyl-Oxamic Acid Core
Two predominant strategies for constructing the N-propyl-oxamic acid core involve direct amidation using highly reactive oxalyl chloride precursors and a two-step approach involving the formation and subsequent hydrolysis of an ester precursor.
Amidation Reactions with Oxalyl Chloride Precursors
A direct and common method for forming the amide bond in N-alkyl-oxamic acids is the reaction of a primary amine with an oxalyl chloride precursor. This reaction leverages the high electrophilicity of the acyl chloride. The synthesis can be approached by reacting propylamine (B44156) with ethyl oxalyl chloride (ethanedioic acid monoethyl ester monochloride).
In this nucleophilic acyl substitution, the lone pair of electrons on the nitrogen atom of propylamine attacks one of the carbonyl carbons of the oxalyl chloride derivative. This is typically performed in an inert solvent at reduced temperatures to control the reaction's exothermicity and minimize side reactions. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The initial product is the ethyl ester of oxo(propylamino)acetic acid, which then requires hydrolysis to yield the final carboxylic acid.
Alternatively, direct reaction with oxalyl chloride itself is possible but can lead to the formation of the diamide, N,N'-dipropyloxamide, if the reaction is not carefully controlled, typically by using a large excess of the oxalyl chloride.
Hydrolysis of Ester Precursors to Yield Carboxylic Acid Functionality
A widely employed and effective two-step method involves the initial synthesis of an ester of N-propyl-oxamic acid, followed by its hydrolysis. This route often provides better control and higher yields of the final product.
The first step typically involves reacting propylamine with a dialkyl oxalate, such as diethyl oxalate. The reaction is generally carried out by refluxing the amine with the oxalate, sometimes in a solvent like ethanol researchgate.net. This aminolysis reaction results in the formation of ethyl oxo(propylamino)acetate (ethyl N-propyloxamate).
The subsequent step is the hydrolysis of the ester functionality to the desired carboxylic acid. This is typically achieved through saponification, where the ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH). The reaction yields the sodium salt of this compound and ethanol. The reaction mixture is then acidified with a strong mineral acid, like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the final this compound product.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and duration.
Solvent Effects on Reaction Efficiency and Selectivity
The solvent plays a critical role in amidation reactions, influencing reactant solubility, reaction rates, and the selectivity of the outcome. The choice of solvent can significantly impact the yield and purity of the final product.
For N-alkylation reactions, a range of solvents has been studied, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) often providing moderate to good yields researchgate.net. However, for certain amidation processes, ionic liquids have been shown to be highly effective, sometimes leading to superior yields compared to conventional organic solvents researchgate.net. The selection of an optimal solvent is crucial as it can prevent side reactions and facilitate the easy separation of the product.
Table 1: Effect of Different Solvents on N-Alkylation Yields in a Model System This table presents data from a model N-alkylation reaction to illustrate solvent effects, as detailed in a study on the synthesis of Sertindole researchgate.net.
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 53.4 |
| 2 | Acetonitrile | 60.2 |
| 3 | DMF | 65.7 |
| 4 | DMSO | 67.3 |
| 5 | [bmim]OH (Ionic Liquid) | 82.3 |
Temperature and Time Profile Optimization for Oxamic Acid Formation
Temperature and reaction time are interconnected parameters that must be carefully controlled to maximize product formation and minimize the synthesis of impurities. Amidation reactions with highly reactive precursors like acyl chlorides are often initiated at low temperatures (e.g., 0 °C) to moderate the reaction rate, followed by a period of stirring at room temperature to ensure completion.
Novel Synthetic Routes to Oxamic Acid Derivatives
Recent research has focused on developing novel, more efficient, and environmentally benign methods for synthesizing oxamic acid derivatives and for utilizing them as versatile chemical synthons. These innovative routes often employ catalytic systems to achieve transformations under milder conditions.
A notable development is the use of oxamic acids as precursors for carbamoyl (B1232498) radicals. This has been achieved through various means, including photochemical, electrochemical, or metal-catalyzed oxidative decarboxylation rsc.org. For example, a metal-free, photocatalyzed procedure has been developed for the direct conversion of oxamic acids into urethanes and ureas via an in-situ generated isocyanate intermediate rsc.org.
Furthermore, recent advancements include the development of polyurethane foams through the oxidative decarboxylation of polyoxamic acids, where the CO2 generated acts as a self-blowing agent rsc.org. These methods highlight the evolving utility of oxamic acids as valuable building blocks in modern organic synthesis.
Table 2: Overview of Novel Synthetic Applications of Oxamic Acids
| Method | Transformation | Key Features | Source |
| Photocatalysis (Metal-Free) | Oxamic Acid → Urethane/Urea | Visible-light irradiation, organic dye catalyst, in-situ isocyanate formation. | rsc.org |
| Oxidative Decarboxylation | Polyoxamic Acid → Polyurethane Foam | Phenyliodine diacetate (PIDA) oxidant, self-blowing with CO2 byproduct. | rsc.org |
Exploration of Alternative Amine and Carboxylic Acid Coupling Strategies
The synthesis of N-substituted oxamic acids, such as this compound, traditionally relies on the coupling of an amine with a reactive derivative of oxalic acid, like oxalyl chloride. While effective, this method often requires stoichiometric activating agents and can generate significant chemical waste. ucl.ac.uk Modern organic synthesis seeks more efficient and sustainable alternatives, focusing on catalytic methods that avoid harsh reagents and improve atom economy. ucl.ac.ukctfassets.net
One major area of research is the direct catalytic amidation of carboxylic acids and amines. This approach circumvents the need for pre-activation of the carboxylic acid. sigmaaldrich.com Boron-based catalysts, including simple boric acid and various arylboronic acids, have emerged as effective catalysts for this transformation. ucl.ac.uksigmaaldrich.com The proposed mechanism for boronic acid catalysis involves the formation of an (acyloxy)boronic acid intermediate, which then reacts with the amine to form the amide bond and regenerate the catalyst. core.ac.uk A critical requirement for these reactions is the removal of water to drive the equilibrium towards product formation. core.ac.uk
Table 1: Comparison of Selected Boronic Acid Catalysts for Amide Synthesis
| Catalyst | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|
| Boric Acid | Carboxylic Acid, Urea | Solvent-free, heating | Good | scispace.com |
| 3,4,5-Trifluoroarylboronic acid | Benzoic Acid, Benzylamine | Toluene, 110-150 °C, 18h | Excellent | core.ac.uk |
Metal-catalyzed reactions represent another powerful strategy for amide bond formation. researchgate.net Transition metals can facilitate the coupling of various starting materials under milder conditions. For instance, a silver-catalyzed decarboxylative coupling of oxamic acids with styrenes has been developed to produce E-cinnamamides. nih.govresearchgate.net In this process, the oxamic acid serves as a precursor to a carbamoyl radical, which then adds to the styrene. nih.govresearchgate.net While this specific example does not produce an oxamic acid, it demonstrates a novel activation strategy for this class of compounds, highlighting their potential in radical-based coupling reactions. Other metal-catalyzed approaches include the dehydrogenative coupling of alcohols and amines to yield amides, with liberation of hydrogen gas as the only byproduct, representing a highly atom-economical process. sigmaaldrich.com
Enzymatic strategies also offer a highly selective route to amide bond formation. nih.gov Enzymes like lipases and proteases can catalyze the coupling of esters and amines under mild, aqueous conditions. nih.gov This biocatalytic approach is particularly valuable for synthesizing complex molecules with sensitive functional groups, minimizing the need for protecting groups and reducing waste. jddhs.commt.com
Green Chemistry Approaches in Oxamic Acid Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgpharmacyjournal.org In the context of synthesizing this compound and its analogues, these principles can be applied to minimize environmental impact and improve process safety and efficiency. ctfassets.net
A key focus of green chemistry is the reduction or replacement of hazardous organic solvents. jddhs.com Solvent-free, or solid-state, reactions offer a significant improvement by mixing reactants directly, often with catalytic amounts of an agent like boric acid, and applying energy through heating or trituration. scispace.com This method can dramatically increase reaction rates and simplify product purification. scispace.com Mechanochemical approaches, where mechanical force is used to induce a reaction, also allow for solvent-free synthesis of amides, with reactions completing in minutes at room temperature. digitellinc.com When solvents are necessary, the use of greener alternatives such as water, bio-based solvents (e.g., 2-methyltetrahydrofuran), or supercritical CO₂ is encouraged. jddhs.commt.com
Energy efficiency is another core principle of green chemistry. jddhs.com Microwave-assisted synthesis has proven to be an effective technique for accelerating amide formation. tandfonline.com By directly heating the reactants, microwave irradiation can shorten reaction times from hours to minutes and often increase product yields compared to conventional heating methods. tandfonline.com These reactions can be performed without any catalytic agents, further simplifying the process. tandfonline.com
Table 2: Comparison of Conventional and Green Synthetic Methods for Amide Formation
| Method | Conditions | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux in organic solvent | Several hours | Well-established | ucl.ac.uk |
| Microwave Irradiation | Solvent-free or minimal solvent, 150-200 °C | 8-12 minutes | Rapid, high yields, energy efficient | tandfonline.com |
| Solvent-Free (Boric Acid) | Direct heating of triturated mixture | Fast | No solvent waste, simple procedure | scispace.com |
| Mechanochemistry | Ball milling at room temperature | 2-3 minutes | Solvent-free, rapid, room temperature | digitellinc.com |
The use of catalysis is inherently a green approach as it reduces the need for stoichiometric reagents that end up as waste. ctfassets.net As discussed previously, both organocatalysts (e.g., boronic acids) and biocatalysts (enzymes) can replace traditional coupling reagents, leading to processes with higher atom economy and lower E-Factors (a measure of waste produced). ctfassets.netsigmaaldrich.com The development of recyclable catalysts is a further step toward sustainable chemical manufacturing. jddhs.com
Chemical Reactivity and Derivative Synthesis of Oxo Propylamino Acetic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group in oxo(propylamino)acetic acid is a primary site for chemical modification, enabling the formation of various functional derivatives through reactions such as esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
Esterification: The carboxylic acid functionality of this compound can undergo esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid, to yield the corresponding esters. This reaction is a reversible process, and its efficiency can be influenced by factors such as the structure of the alcohol, the molar ratio of reactants, temperature, and the amount of catalyst used. ceon.rsjetir.org For instance, the reaction with a simple alcohol like 1-propanol would yield propyl oxo(propylamino)acetate. Studies on the esterification of similar carboxylic acids have shown that increasing the temperature and the molar ratio of alcohol to acid generally increases the reaction rate and yield. ceon.rs
Amidation: The carboxylic acid group can also react with amines to form new amide bonds, a reaction that is fundamental in the synthesis of peptides and other biologically active molecules. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive species like an acyl chloride or by using coupling agents such as dicyclohexylcarbodiimide (DCC). youtube.com Direct amidation of carboxylic acids with amines is also possible but often requires high temperatures or the use of specific catalysts like nickel chloride to overcome the formation of unreactive ammonium carboxylate salts. nih.govresearchgate.net
The following table summarizes the expected products from esterification and amidation reactions of this compound with representative reactants.
| Reactant | Reaction Type | Expected Product |
| Ethanol (in the presence of H₂SO₄) | Esterification | Ethyl oxo(propylamino)acetate |
| Benzylamine (with a coupling agent) | Amidation | N-benzyl-2-oxo-2-(propylamino)acetamide |
| Diethylamine (with heat/catalyst) | Amidation | N,N-diethyl-2-oxo-2-(propylamino)acetamide |
Decarboxylation Pathways
N-substituted oxamic acids, including this compound, can undergo decarboxylation, particularly under oxidative conditions, to generate carbamoyl (B1232498) radicals. rsc.org This process can be initiated thermally, photochemically, or electrochemically, often facilitated by catalysts such as silver(I) salts. rsc.orgresearchgate.net The resulting N-propylcarbamoyl radical is a reactive intermediate that can participate in various subsequent reactions, including addition to unsaturated systems to form a wide range of important amides. rsc.orgmdpi.com
This decarboxylative pathway has been exploited for the synthesis of various nitrogen-containing compounds. For example, the silver-catalyzed radical decarboxylation of N-substituted oxamic acids can lead to cyclized products or homocoupling products. rsc.org Furthermore, photocatalyzed decarboxylation has been employed in the synthesis of urethanes and heterocyclic amides. rsc.orgnih.gov
Reactions Involving the Amide Linkage
The amide bond in this compound is relatively stable but can be cleaved or modified under specific conditions.
Hydrolysis of the Amide Bond
Amide bonds are generally resistant to hydrolysis in neutral water. However, under acidic or basic conditions, particularly with heating, the amide linkage in this compound can be cleaved. byjus.comlibretexts.orgmasterorganicchemistry.comlibretexts.org
Acid-catalyzed hydrolysis: In the presence of a strong acid and heat, the amide is hydrolyzed to yield oxalic acid and a propylamine (B44156) salt. libretexts.orglibretexts.orgresearchgate.net The reaction is initiated by the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. masterorganicchemistry.com
Base-catalyzed hydrolysis: When heated with a strong base like sodium hydroxide, the amide undergoes hydrolysis to form an oxalate salt and propylamine. byjus.comlibretexts.org The reaction proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon. libretexts.org
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amide group in this compound can, in principle, undergo further substitution reactions, although this is generally less facile than at the carboxylic acid end.
N-Alkylation: The N-alkylation of amides typically requires strong bases and alkylating agents. rsc.org The direct N-alkylation of amides with alcohols represents a more atom-economical approach and can be achieved using various catalysts. rsc.orgnih.gov This would convert the secondary amide in this compound into a tertiary amide.
N-Acylation: The introduction of an acyl group at the nitrogen atom of the amide would lead to the formation of an imide derivative. This reaction is generally carried out using acylating agents like acyl chlorides or anhydrides, often in the presence of a base. orientjchem.orgsemanticscholar.org The N-acylation of amides can also be facilitated by internal nucleophilic catalysis if a suitable catalytic group is present within the molecule. semanticscholar.org
Synthesis of Structurally Diverse Oxamic Acid Analogues
The versatile reactivity of the oxamic acid scaffold has been utilized in the synthesis of a wide array of structurally diverse analogues with various biological and chemical applications. nih.govresearchgate.net Libraries of oxamic acid derivatives have been synthesized to explore their potential as enzyme inhibitors, for instance, against lactate (B86563) dehydrogenase, which is a target for antimalarial agents. researchgate.net
The synthesis of these analogues often involves the reaction of an amine with a derivative of oxalic acid, such as an oxalyl chloride or a dialkyl oxalate. By varying the amine component, a vast number of N-substituted oxamic acids can be prepared. For example, aryloxamic acids have been synthesized and shown to possess significant biological activity. nih.gov
Furthermore, the functional groups on the N-substituent can be modified to create further diversity. The thio-analogues of oxamic acid derivatives, such as oxamic acid thiohydrazides, have also been synthesized and serve as precursors for various sulfur- and nitrogen-containing heterocyclic compounds with potential pharmacological applications. arabjchem.org
The following table lists some examples of structurally diverse oxamic acid analogues and their general synthetic approaches.
| Analogue Class | General Synthetic Approach |
| N-Aryloxamic acids | Reaction of an aromatic amine with an oxalic acid derivative. nih.gov |
| Oxamic acid esters | Esterification of the corresponding oxamic acid. researchgate.net |
| Oxamic acid thiohydrazides | Reaction of an oxamic acid derivative with a hydrazine source followed by thionation. arabjchem.org |
| Heterocyclic-substituted oxamic acids | Condensation of a heterocyclic amine with an oxalic acid derivative. |
Variations in the Propylamino Chain
The synthesis of this compound and its analogs with different alkyl chains on the amino group is typically achieved through the reaction of an appropriate primary or secondary amine with a derivative of oxalic acid. A common method involves the condensation of an amine with an oxalic acid monoester chloride or a dialkyl oxalate.
For instance, N-propyl oxamic acid can be synthesized from the corresponding ethyl N-propyl oxamate (B1226882), which is distilled and then hydrolyzed to yield the free acid. This general approach allows for the introduction of a wide variety of substituents on the amino nitrogen by simply changing the starting amine. While the literature provides a specific example for the synthesis of N-propyl oxamic acid, the methodology can be extended to other primary amines to create a library of N-alkyl oxamic acids.
The general synthetic scheme is as follows:
R-NH₂ + (COOR')₂ → R-NHCOCOOR' + R'OH R-NHCOCOOR' + H₂O → R-NHCOCOOH + R'OH
Where R can be a propyl group or other alkyl substituents.
Modifications to the Oxoacetic Acid Segment
The oxoacetic acid portion of this compound offers several avenues for chemical modification, primarily centered around the carboxylic acid and amide functionalities. A significant area of research has been the decarboxylation of oxamic acids to generate highly reactive carbamoyl radicals.
Decarboxylative Reactions:
Oxamic acids can undergo single-electron oxidation, leading to decarboxylation and the formation of a carbamoyl radical. rsc.org This radical species can then participate in a variety of subsequent reactions, making oxamic acids versatile building blocks in organic synthesis. The oxidative decarboxylation can be initiated through thermal, photochemical, electrochemical, or photoelectrochemical methods. rsc.orgresearchgate.net
One notable application is the Minisci reaction, where the carbamoyl radical, generated from an oxamic acid, is trapped by a protonated heteroaromatic base. rsc.org This reaction allows for the direct amidation of heterocycles. Furthermore, recent advancements have explored photocatalyzed decarboxylation of oxamic acids under near-infrared irradiation for the synthesis of urethanes and heterocyclic amides. rsc.org
The general mechanism for carbamoyl radical generation is depicted below:
R-NHCOCOOH - e⁻ → R-NHCOCOO• → R-NHCO• + CO₂
These carbamoyl radicals can also be utilized in palladium-catalyzed decarboxylative amidation of arenes. rsc.org
Synthesis of Heterocyclic Ring-Containing Oxamic Acid Derivatives
A significant synthetic application of this compound and its analogs is in the construction of heterocyclic ring systems. The generation of carbamoyl radicals through decarboxylation is a key strategy in these synthetic pathways.
Decarboxylative Cyclization:
Recent research has demonstrated that decarboxylative cyclization of oxamic acids is a powerful method for forming C-C and C-X bonds, leading to the synthesis of various heterocyclic compounds. rsc.org The first instance of such a cyclization was reported by Minisci and coworkers, showcasing the utility of silver-catalyzed radical decarboxylation of N-substituted anilinederived oxamic acids to form indolinones. rsc.org
This methodology has since been expanded. For example, palladium-catalyzed decarboxylative amidation of arenes bearing a ketoxime directing group with N-monosubstituted oxamic acids leads to the formation of isoindolinones through an intramolecular cyclization of the initially formed ortho-amidated ketoxime. rsc.org
The versatility of oxamic acids as precursors for heterocycles is further highlighted by their use in the synthesis of various amides through trapping of the carbamoyl radical with different unsaturated systems. rsc.org While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, the general reactivity patterns of N-alkyl oxamic acids strongly suggest its potential as a precursor for a range of N-propyl substituted heterocyclic compounds.
| Precursor Compound | Reagents and Conditions | Resulting Heterocycle |
| N-Aryl Oxamic Acid | Ag(I) catalyst | Indolinone derivatives |
| N-Monosubstituted Oxamic Acid | Pd(II) catalyst, Ketoxime-directed | Isoindolinone derivatives |
| Oxamic Acids | Photocatalysis, Heteroarenes | Amidated Heterocycles |
Spectroscopic and Structural Analysis of this compound Faces Data Scarcity
A comprehensive review of available scientific literature reveals a significant lack of published experimental data for the spectroscopic characterization and detailed structural elucidation of the chemical compound this compound. Despite extensive searches for Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and various nuclear magnetic resonance (NMR) spectroscopic data—including ¹H NMR, ¹³C NMR, and advanced 2D NMR studies—no specific experimental spectra or detailed analyses for this particular molecule could be retrieved from publicly accessible scientific databases and journals.
This absence of empirical data prevents a thorough discussion and analysis as outlined in the requested article structure. The scientific community has not, to date, published the foundational spectroscopic information necessary to detail the identification of characteristic functional group frequencies, perform a conformational analysis via vibrational modes, or interpret the proton and carbon environments through NMR spectroscopy for this compound.
Consequently, the creation of data tables and a detailed, research-backed article focusing solely on the spectroscopic characterization of this compound is not feasible at this time. While theoretical and computational methods could predict potential spectroscopic properties, such an analysis would be speculative without experimental data for validation. Further empirical research is required to establish the spectroscopic profile of this compound.
Spectroscopic Characterization and Structural Elucidation of Oxo Propylamino Acetic Acid
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, insights into the chromophoric properties of Oxo(propylamino)acetic acid can be obtained.
Electronic Transitions and Chromophoric Properties
The UV-Vis spectrum of a molecule is dictated by the presence of chromophores, which are functional groups capable of absorbing UV or visible radiation. In this compound, the key chromophores are the carbonyl group (C=O) of the carboxylic acid and the amide functionality. These groups contain non-bonding (n) and pi (π) electrons, which can be excited to higher energy anti-bonding (π*) orbitals.
The expected electronic transitions for this compound would primarily involve n → π* and π → π* transitions. The n → π* transition, typically of lower energy and intensity, arises from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The more intense π → π* transition involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.
Interactive Data Table: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Chromophore |
| n → π | 250 - 350 | Low | C=O (Amide and Carboxylic Acid) |
| π → π | 200 - 250 | High | C=O (Amide and Carboxylic Acid) |
Note: The values presented are estimations based on typical absorptions for similar functional groups and are subject to experimental verification.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 131.13 g/mol . researchgate.netnih.gov The stability of this molecular ion will influence its abundance in the spectrum.
The fragmentation of the molecular ion provides a roadmap to the compound's structure. For this compound, characteristic fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl groups and the nitrogen atom. Key fragmentation patterns for amides and carboxylic acids often include α-cleavage and McLafferty rearrangements.
Common fragmentation pathways for N-alkyl oxamic acids would likely involve:
Loss of the propyl group: Cleavage of the N-propyl bond would result in a significant fragment.
Decarboxylation: Loss of CO₂ from the carboxylic acid moiety is a common fragmentation pathway for carboxylic acids.
Cleavage of the amide bond: Scission of the C-N bond can lead to characteristic fragments.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Neutral Loss |
| 131 | [C₅H₉NO₃]⁺ | (Molecular Ion) |
| 88 | [C₃H₆NO₂]⁺ | C₃H₅ (Propyl radical) |
| 86 | [C₅H₉NO]⁺ | COOH (Carboxyl radical) |
| 72 | [C₃H₆NO]⁺ | COOH, H |
| 59 | [C₂H₅NO]⁺ | C₃H₄O₂ |
| 44 | [C₂H₆N]⁺ | C₃H₃O₃ |
| 43 | [C₃H₇]⁺ | C₂H₂NO₃ (Propyl cation) |
Note: The predicted fragmentation is based on general principles of mass spectrometry and the known behavior of similar compounds. Experimental verification is necessary to confirm these pathways.
Computational Chemistry and Theoretical Modeling of Oxo Propylamino Acetic Acid
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve the electronic Schrödinger equation to provide information on geometry, energy, and various molecular properties.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For oxo(propylamino)acetic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the global energy minimum.
Studies on similar molecules, such as oxamic acid, have utilized DFT with dispersion correction (DFT-D) to perform energy minimization analyses, which show excellent agreement with experimental structures determined by X-ray diffraction. ornl.govosti.gov For this compound, a key aspect of its conformation would be the orientation of the propyl group relative to the oxamic acid core and the conformation of the carboxylic acid group itself. Carboxylic acids can exist in syn and anti conformations, with the syn form, where the hydroxyl hydrogen is oriented towards the carbonyl oxygen, generally being more stable in the gas phase. nih.govchemrxiv.org The presence of the propylamino group would introduce additional rotational freedom and potential for intramolecular hydrogen bonding, which would be accurately modeled through geometry optimization.
Table 1: Representative Optimized Geometrical Parameters for a Carboxylic Acid Moiety (Acetic Acid) from Ab Initio Calculations.
| Parameter | Bond/Angle | Calculated Value (HF/6-31G*) |
|---|---|---|
| Bond Length | C=O | 1.20 Å |
| Bond Length | C-O | 1.36 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | O=C-O | 123.5° |
| Bond Angle | C-O-H | 106.5° |
Data derived from studies on acetic acid as a model for the carboxylic acid group. nih.gov
The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.com
For this compound, the HOMO is expected to be localized on the atoms with lone pairs, such as the oxygen and nitrogen atoms, which are the primary sites for electrophilic attack. The LUMO would likely be distributed over the π-system of the carbonyl and carboxyl groups, representing the most favorable sites for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. wuxibiology.com DFT calculations on related oxime and carboxylic acid derivatives have been used to successfully map these frontier orbitals and predict sites of reactivity. biointerfaceresearch.comresearchgate.net The analysis also provides a detailed map of the electrostatic potential (MEP), which visualizes the charge distribution and highlights electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
Table 2: Frontier Molecular Orbital Energies for a Model Amide Compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 eV |
| LUMO | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
Illustrative data based on DFT calculations of related amide-containing molecules. nih.gov
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict chemical shifts with a high degree of accuracy, which can help in assigning peaks in an experimental spectrum. For this compound, this would involve calculating the shifts for the propyl chain protons and carbons, as well as those for the oxamic acid backbone. Studies on various organic molecules, including amides, have demonstrated that DFT methods can reproduce experimental shifts with mean absolute errors of less than 1.0 ppm for ¹³C and 0.2 ppm for ¹H. nih.govnih.gov
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in Infrared (IR) and Raman spectroscopy. DFT calculations have been shown to accurately predict the vibrational spectra of carboxylic acids and amides. acs.orgnih.gov For this compound, characteristic frequencies would include the C=O stretching modes of the amide and carboxylic acid groups, N-H bending, and C-N stretching. Comparing the calculated spectrum with an experimental one allows for a detailed assignment of the observed absorption bands.
Table 3: Predicted vs. Experimental Vibrational Frequencies for Acetic Acid.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1789 | 1761 |
| C-C Stretch | 1180 | 1182 |
| O-H Bend | 1380 | 1383 |
Data from DFT studies on acetic acid, illustrating the accuracy of vibrational frequency prediction. acs.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions in a condensed phase, such as in solution.
While quantum calculations provide a static picture of the most stable conformation, MD simulations explore the full conformational landscape of a molecule in a dynamic environment like water. For this compound, simulations would reveal the rotational dynamics around the C-C and C-N single bonds.
Studies on acetic acid in aqueous solution have shown that while the syn conformer is preferred, the anti conformer can also be present. nih.govchemrxiv.org The barrier for interconversion between these states is significant, meaning both conformations can be populated at room temperature. nih.govacs.org An MD simulation of this compound would similarly map the free energy surface associated with the rotation of the carboxyl group's O-H and the propyl group's dihedral angles, revealing the most populated conformational states and the energy barriers between them in an aqueous environment.
MD simulations excel at characterizing the non-covalent interactions between molecules, which govern their behavior in solution. For this compound, the primary intermolecular interactions would be hydrogen bonds involving the carboxylic acid and amide groups, both with surrounding water molecules and with other solute molecules.
Simulations of carboxylic acids like formic and acetic acid have been used to study their hydration and their tendency to form hydrogen-bonded dimers and larger aggregates in solution. researchgate.netacs.org These studies show that carboxylic acids can form stable cyclic dimers through dual hydrogen bonds between their carboxyl groups. researchgate.net The presence of the amide group in this compound would introduce additional hydrogen bond donor (N-H) and acceptor (C=O) sites, potentially leading to more complex aggregation patterns, such as the formation of extended hydrogen-bonded chains or sheets, which could be explicitly modeled and visualized through MD simulations. dovepress.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Oxamic acid |
| Acetic acid |
Biological Activity and Mechanistic Investigations of Oxo Propylamino Acetic Acid Derivatives
Studies on Cellular Pathways and Molecular Targets (In Vitro Models)
Antiproliferative Effects on Cell Lines
Further research and publication in peer-reviewed scientific journals would be required to provide the specific data necessary to fulfill this request.
Applications of Oxo Propylamino Acetic Acid As a Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
The dual functionality of Oxo(propylamino)acetic acid allows it to serve as a foundational component in the construction of larger, more intricate molecules. Organic chemists utilize such building blocks to systematically assemble complex molecular architectures.
The carboxylic acid group of this compound can readily undergo reactions to form amides and esters, which are fundamental linkages in a vast array of organic compounds. khanacademy.org
Amide Formation: The reaction of the carboxylic acid moiety with a primary or secondary amine, often facilitated by a coupling agent like N,N′-diisopropylcarbodiimide (DIC), results in the formation of an amide bond. researchgate.netsemanticscholar.org This reaction is a cornerstone of peptide synthesis and is used to build diverse molecular scaffolds. mdpi.com
Ester Formation: Similarly, the carboxylic acid can react with an alcohol in the presence of an acid catalyst or a coupling reagent to yield an ester. researchgate.net This process, known as esterification, is crucial for creating a wide range of compounds, from pharmaceuticals to materials.
While the principles of amide and ester synthesis are well-established, specific examples detailing the use of this compound to generate diverse molecular scaffolds are not prominently featured in the surveyed literature.
The functional groups of this compound provide the necessary handles for its incorporation into cyclic structures.
Macrocycles: These are large ring structures that are of significant interest in drug discovery and materials science. Building blocks containing both an amine and a carboxylic acid can, in principle, be used in multicomponent reactions (MCRs) or in sequential steps to form the backbone of macrocyclic peptides or other complex macrocycles. nih.gov
Heterocycles: These are cyclic compounds containing atoms of at least two different elements in their rings. The nitrogen and oxygen atoms of this compound make it a potential precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic systems, which are prevalent in medicinal chemistry. mdpi.com
Detailed research explicitly demonstrating the incorporation of this compound into specific macrocyclic or heterocyclic systems was not identified in the available search results.
Role in Model Reactions for Glycosylation and Antibody Production
Scientific literature did not yield specific information on the role of this compound in model reactions for glycosylation or in the context of antibody production. Research in antibody production can involve the site-specific incorporation of non-natural amino acids to create antibody-drug conjugates, but a connection to this compound has not been established. researchgate.netnih.gov
Future Research Directions and Perspectives
Exploration of New Synthetic Pathways for Advanced Analogues
The development of novel and efficient synthetic methodologies is crucial for accessing a diverse range of analogues of Oxo(propylamino)acetic acid with tailored properties. While standard methods for N-acylation of amino acids are applicable, future research could focus on more advanced and sustainable synthetic strategies.
Catalytic Approaches: Investigating the use of novel catalysts, such as enzymes or metal complexes, could lead to more selective and environmentally friendly synthetic routes. researchgate.net For instance, enzymatic synthesis offers mild reaction conditions and high specificity, potentially reducing the need for protecting groups and minimizing waste. researchgate.net
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This approach is particularly advantageous for large-scale synthesis.
Combinatorial Synthesis: The development of combinatorial libraries of this compound analogues, by varying the alkyl substituent on the nitrogen atom and modifying the carboxylic acid moiety, would facilitate the rapid screening for desired biological activities or material properties.
Future synthetic work should aim to produce a wide array of derivatives, including those with different alkyl chains, cyclic substituents, and functional groups, to systematically explore the structure-activity and structure-property relationships.
In-depth Mechanistic Elucidation of Biological Activities
While the specific biological activities of this compound are not yet extensively documented, its structural similarity to other N-acyl amino acids suggests it may possess interesting pharmacological properties. nih.govnih.gov N-acyl amino acids are a class of endogenous signaling molecules involved in a variety of physiological processes. nih.govresearchgate.net
Target Identification: A primary focus of future research should be the identification of the molecular targets of this compound and its analogues. This could involve techniques such as affinity chromatography, proteomics, and computational target prediction.
Enzyme Inhibition Studies: Given that many N-acyl amino acids interact with enzymes, investigating the inhibitory potential of this compound against various enzyme classes, such as proteases, kinases, and hydrolases, is a promising direction. nih.gov
Receptor Binding Assays: Screening for binding affinity to G-protein coupled receptors (GPCRs) and other cell surface receptors could reveal novel signaling pathways modulated by this compound. nih.gov
Cellular and In Vivo Studies: Once potential targets are identified, in-depth studies using cell-based assays and animal models will be necessary to elucidate the physiological and pathological roles of this compound.
A thorough understanding of the mechanism of action at the molecular and cellular levels is essential for the potential development of this compound or its analogues as therapeutic agents.
Application in Materials Science and Nanotechnology
The bifunctional nature of this compound, possessing both a hydrogen bond donor (amide N-H) and acceptor (carbonyl oxygens), as well as a carboxylic acid group, makes it an interesting candidate for applications in materials science and nanotechnology.
Self-Assembling Systems: The ability of N-acyl amino acids to self-assemble into various nanostructures, such as hydrogels, nanotubes, and vesicles, could be explored for this compound. These materials have potential applications in drug delivery, tissue engineering, and biocatalysis.
Surface Modification: The carboxylic acid group can be used to anchor the molecule to various surfaces, including metal oxides and polymers, to modify their surface properties, such as hydrophilicity and biocompatibility.
Nanoparticle Functionalization: this compound and its derivatives could be used as capping agents or functionalizing ligands for nanoparticles, imparting stability and enabling further conjugation with biomolecules. The use of acetic acid derivatives in the context of nanoparticle systems has been explored for applications such as inhibiting degradation processes in materials. mdpi.com
Research in this area would involve a combination of synthetic chemistry to prepare functionalized analogues and materials characterization techniques to study the properties of the resulting materials.
Development of Advanced Computational Models for Structure-Property Prediction
Computational modeling and simulation can play a pivotal role in accelerating the discovery and optimization of this compound derivatives with desired properties.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues, QSAR models can be developed to correlate specific structural features with biological activity. These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts.
Molecular Docking and Dynamics: For identified biological targets, molecular docking simulations can predict the binding mode and affinity of this compound analogues. Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the conformational changes involved in binding.
Predictive Models for Physicochemical Properties: Computational methods can be employed to predict key physicochemical properties of novel analogues, such as solubility, lipophilicity, and membrane permeability, which are crucial for drug development and materials design. nih.gov The development of predictive models for the properties of non-canonical amino acids is an active area of research that can inform the study of this compound. mdpi.com
The integration of computational and experimental approaches will be essential for the efficient exploration of the chemical space around this compound and the rational design of new molecules with optimized performance.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | nih.govchemsrc.com |
| Molecular Weight | 131.13 g/mol | chemicalbook.com |
| Melting Point | 112-113 °C | chemicalbook.com |
| Density (Predicted) | 1.174 ± 0.06 g/cm³ | chemicalbook.com |
| pKa (Predicted) | 2.37 ± 0.20 | chemicalbook.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for oxo(propylamino)acetic acid, and what challenges arise in achieving regioselectivity?
- Methodological Answer : The compound can be synthesized via condensation reactions between propylamine and oxo-acetic acid derivatives. A common challenge is regioselectivity, particularly when competing nucleophilic sites exist. For example, photostimulated reactions in polar solvents like DMSO may improve yield but require careful control of reaction time and temperature to minimize side products . Systematic optimization of parameters (e.g., solvent polarity, stoichiometry) is advised to address selectivity issues.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the propylamino and oxo-acetic acid moieties.
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500-3300 cm) groups.
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
- X-ray Crystallography : For definitive structural confirmation, especially if polymorphism is suspected .
Q. How do the functional groups in this compound influence its reactivity in acid-base reactions?
- Methodological Answer : The carboxylic acid group (pKa ~2-3) deprotonates readily in basic conditions, while the oxo group participates in nucleophilic additions (e.g., with amines or hydrazines). Reactivity can be modulated by adjusting pH: under acidic conditions, the oxo group becomes more electrophilic, enabling selective derivatization .
Advanced Research Questions
Q. How can kinetic and thermodynamic studies resolve contradictions in reported reaction pathways for this compound derivatives?
- Methodological Answer : Contradictions often arise from competing reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways). Conduct time-resolved kinetic experiments (e.g., UV-Vis monitoring) under varying temperatures to determine activation energies. Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots can clarify dominant pathways. For example, prior studies on similar oxo-acids used 50% acetic acid/water mixtures to stabilize intermediates .
Q. What computational methods are suitable for modeling the electronic structure and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict bond dissociation energies, charge distribution, and tautomeric equilibria. Compare computed IR/NMR spectra with experimental data to validate models. Studies on analogs like (tert-butylamino)(oxo)acetic acid suggest that steric effects from the propyl group may influence conformational stability .
Q. How does solvent choice impact the stability and aggregation behavior of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may promote keto-enol tautomerism. Monitor aggregation via dynamic light scattering (DLS) or fluorescence quenching. Stability studies in aqueous buffers should include chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
